molecular formula C10H12N4S B7817249 4-Hydrazino-6,7,8,9-tetrahydro[1]benzothieno[2,3-d]pyridazine

4-Hydrazino-6,7,8,9-tetrahydro[1]benzothieno[2,3-d]pyridazine

Cat. No.: B7817249
M. Wt: 220.30 g/mol
InChI Key: GUWLFRUMYFAUMG-UHFFFAOYSA-N
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Description

4-Hydrazino-6,7,8,9-tetrahydro1benzothieno[2,3-d]pyridazine is a heterocyclic compound that contains a pyridazine ring fused with a benzothiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block for the synthesis of various biologically active molecules.

Preparation Methods

The synthesis of 4-Hydrazino-6,7,8,9-tetrahydro1benzothieno[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyridazine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process .

Chemical Reactions Analysis

4-Hydrazino-6,7,8,9-tetrahydro1benzothieno[2,3-d]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazino group, allowing for the introduction of various substituents. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce alkyl or acyl groups at the hydrazino position .

Scientific Research Applications

4-Hydrazino-6,7,8,9-tetrahydro1

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise in biological assays for its antimicrobial and anti-inflammatory properties.

    Medicine: Research has indicated potential anticancer and antidiabetic activities, making it a candidate for drug development.

    Industry: It is used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 4-Hydrazino-6,7,8,9-tetrahydro1benzothieno[2,3-d]pyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

4-Hydrazino-6,7,8,9-tetrahydro1benzothieno[2,3-d]pyridazine can be compared with other similar compounds such as:

    4-Hydrazino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine: This compound shares a similar core structure but differs in the position and nature of the substituents.

    5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylhydrazine: Another related compound with variations in the ring structure and substituents.

The uniqueness of 4-Hydrazino-6,7,8,9-tetrahydro1benzothieno[2,3-d]pyridazine lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogs .

Properties

IUPAC Name

6,7,8,9-tetrahydro-[1]benzothiolo[2,3-d]pyridazin-4-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c11-13-10-9-7(5-12-14-10)6-3-1-2-4-8(6)15-9/h5H,1-4,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWLFRUMYFAUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CN=NC(=C3S2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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